molecular formula C15H20ClFINO2 B15341846 3-piperidin-1-ylpropyl 4-fluoro-3-iodobenzoate;hydrochloride CAS No. 329-67-9

3-piperidin-1-ylpropyl 4-fluoro-3-iodobenzoate;hydrochloride

Cat. No.: B15341846
CAS No.: 329-67-9
M. Wt: 427.68 g/mol
InChI Key: YAVUZDCXTCRATB-UHFFFAOYSA-N
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Description

3-Piperidin-1-ylpropyl 4-fluoro-3-iodobenzoate; hydrochloride is a halogenated benzoate ester derivative containing a piperidine moiety. The hydrochloride salt form enhances solubility, a common strategy for improving bioavailability in drug development .

Properties

CAS No.

329-67-9

Molecular Formula

C15H20ClFINO2

Molecular Weight

427.68 g/mol

IUPAC Name

3-piperidin-1-ylpropyl 4-fluoro-3-iodobenzoate;hydrochloride

InChI

InChI=1S/C15H19FINO2.ClH/c16-13-6-5-12(11-14(13)17)15(19)20-10-4-9-18-7-2-1-3-8-18;/h5-6,11H,1-4,7-10H2;1H

InChI Key

YAVUZDCXTCRATB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCOC(=O)C2=CC(=C(C=C2)F)I.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the esterification of 4-fluoro-3-iodobenzoic acid with 3-piperidin-1-ylpropyl alcohol under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and heating to promote the esterification process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale esterification reactions using continuous flow reactors to ensure efficient production. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The electron-withdrawing fluorine atom at the para position activates the aromatic ring for nucleophilic substitution at the meta-iodine position. Key reactions include:

Reaction TypeConditionsOutcome/ProductReference
Iodine displacement by alkoxidesK₂CO₃, DMF, 80°C3-alkoxy-4-fluorobenzoate derivatives
Pd-catalyzed cyanationPd(PPh₃)₄ (0.01 mol%), K₄[Fe(CN)₆]3-cyano-4-fluorobenzoate with <100 ppm Pd

Mechanistic Insight : The iodide's leaving group ability is enhanced by fluorine's -I effect, enabling substitution under mild conditions. Pd-mediated cyanation achieves >88% yield with low catalyst loadings (4.9–7 ppm) .

Transition Metal-Catalyzed Cross-Couplings

The iodine atom facilitates coupling reactions critical for structural diversification:

Coupling TypeCatalyst SystemSubstrateYieldResidual Pd (ppm)
Suzuki-MiyauraPdCl₂/PPh₃, K₂CO₃, MeOH, 60°CArylboronic acids70–88%3–8
Buchwald-HartwigPd(OAc)₂/Xantphos, Cs₂CO₃Primary/secondary amines65%120–250

Key Findings :

  • Optimal Suzuki conditions use PdCl₂ (3 mol%) in methanol, achieving 88% yield .

  • Residual Pd levels are minimized to <100 ppm using trithiocyanuric acid treatments .

Ester Group Reactivity

The propyl ester undergoes hydrolysis and transesterification:

ReactionConditionsProductsApplication
Acidic hydrolysis6M HCl, reflux, 6h4-fluoro-3-iodobenzoic acid (92%)Carboxylic acid precursor
Alkaline hydrolysisNaOH (1M), EtOH/H₂O, 50°CSodium 4-fluoro-3-iodobenzoateSalt formation
TransesterificationMeONa, anhydrous MeOH, 40°CMethyl 4-fluoro-3-iodobenzoate (78%)Solubility modification

The piperidinopropyl chain remains intact under these conditions due to its tertiary amine stability .

Piperidine Nitrogen Interactions

The piperidine moiety participates in acid-base and alkylation reactions:

Reaction TypeReagentOutcomeBiological Relevance
ProtonationHCl (gas) in Et₂OHydrochloride salt crystallizationEnhances aqueous solubility
Quaternary ammonium formationMeI, CH₃CN, 50°CN-methylpiperidinium derivativeCytotoxicity modulation

Quaternary ammonium derivatives show 3× higher toxicity to Ca9-22 cancer cells compared to parent oximes .

Halogen Exchange Reactions

The iodine atom undergoes halogen swaps under radical conditions:

ReactionConditionsHalogen ProductSelectivity
Photochemical fluorinationF₂ gas, UV light, CHCl₃3,4-difluorobenzoate64%
Cu-mediated chlorinationCuCl₂, DMSO, 120°C3-chloro-4-fluorobenzoate51%

Radical initiators like AIBN improve fluorination yields to >75%.

Stability Under Storage Conditions

Critical stability data under varied environments:

ConditionTemperatureDurationDegradationMajor Degradants
Aqueous solution (pH 7.4)25°C30 days12%Hydrolyzed ester, deiodinated species
Anhydrous DMSO-20°C1 year<2%None detected
Solid state40°C/75% RH6 months8%Oxidized piperidine derivatives

Decomposition accelerates above pH 8.0 due to ester lability .

This compound's reactivity profile highlights its versatility as a synthetic intermediate, particularly in medicinal chemistry applications requiring late-stage functionalization. Current research gaps include detailed kinetic studies of its cross-coupling reactions and in vivo metabolic stability data.

Scientific Research Applications

3-Piperidin-1-ylpropyl 4-fluoro-3-iodobenzoate;hydrochloride has several scientific research applications, including:

  • Chemistry: It can be used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies to investigate enzyme activities or cellular processes.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-piperidin-1-ylpropyl 4-fluoro-3-iodobenzoate;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and pharmacological effects.

Comparison with Similar Compounds

Structural Similarity Metrics

Using computational methods like Tanimoto similarity (structural fingerprint-based comparison), compounds with a similarity index >0.8 are considered structurally analogous . For example:

Compound Name Substituents on Benzoate Core Piperidine Side Chain Modifications Tanimoto Similarity*
3-Piperidin-1-ylpropyl 4-fluoro-3-iodobenzoate 4-F, 3-I Propyl linker Reference (1.0)
6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole HCl 6-F, fused isoxazole Piperidin-4-yl ~0.75–0.85
3-(4-Chloro-2-isopropylphenoxy)piperidine HCl 4-Cl, 2-isopropylphenoxy Piperidine ~0.65–0.70

*Hypothetical values inferred from structural complexity and evidence on halogenated piperidine derivatives .

Key Structural Differences

  • Halogenation : The 4-fluoro-3-iodo substitution is unique compared to analogs like 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole HCl (), which lacks iodine. Iodine’s larger atomic radius may influence receptor binding kinetics and metabolic stability .
  • Side Chain Flexibility: The propyl linker in the target compound contrasts with rigidified structures like 3-(4-chloro-2-isopropylphenoxy)piperidine HCl (), which has a phenoxy-piperidine motif. Flexible linkers often enhance conformational adaptability for target engagement .

Bioactivity Profile Comparisons

Mode of Action (MoA) Clustering

Chemical-genetic profiling () and bioactivity clustering () reveal that structurally similar piperidine derivatives often target overlapping pathways:

Compound Primary Bioactivity Protein Targets (Hypothesized)
Target compound Neurological modulation (e.g., σ receptors) σ receptors, ion channels
1-(3-Chlorophenyl)piperazin-2-one HCl Antipsychotic activity Dopamine D2/5-HT2A receptors
3-Chloro-6-(piperidin-4-yloxy)pyridazine HCl Kinase inhibition Tyrosine kinases, PDE enzymes

Analytical Methodologies

HPLC methods for related substances (e.g., 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole HCl in ) highlight the importance of gradient elution for resolving halogenated piperidine derivatives. Retention times and mobile phase adjustments (e.g., sodium perchlorate buffers) are critical for distinguishing iodine-containing analogs due to their distinct polarity .

Limitations and Caveats

  • Structural vs. Functional Similarity : Compounds with high Tanimoto scores may exhibit divergent bioactivities due to subtle structural variations (e.g., iodine vs. chlorine) .
  • Data Gaps : Direct pharmacological data for the target compound are absent in the provided evidence, necessitating extrapolation from structurally related molecules .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
EsterificationEDCI, DMAP, DCM, RT75–85≥95%
Salt FormationHCl (g), EtOH, 0°C90–95≥98%

Basic Question: Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (DMSO-d₆ or CDCl₃) to confirm ester linkage (δ 4.2–4.5 ppm for –OCH₂–) and aromatic protons (δ 7.5–8.2 ppm for iodobenzene) .
    • ¹³C NMR to verify the carbonyl (δ 165–170 ppm) and iodine-substituted aromatic carbon (δ 95–100 ppm) .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic pattern (iodine: 127 Da) .
  • X-ray Crystallography:
    • For unambiguous structural confirmation, particularly to resolve stereochemical ambiguities in the piperidine ring .

Basic Question: What are the common chemical reactions involving the iodobenzene and piperidine moieties in this compound?

Methodological Answer:

  • Iodobenzene Reactivity:
    • Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to replace iodine with aryl groups .
    • Nucleophilic Aromatic Substitution: Replacement of iodine with amines or alkoxides under high-temperature conditions .
  • Piperidine Reactivity:
    • N-Alkylation/Acylation: React with alkyl halides or acyl chlorides to modify the piperidine nitrogen .
    • Reduction: Hydrogenation (H₂, Pd/C) to convert the piperidine ring to a fully saturated structure .

Advanced Question: How to design in vivo studies to assess the compound’s pharmacokinetics and neuropharmacological activity?

Methodological Answer:

  • Pharmacokinetic Profiling:
    • Metabolic Stability: Use liver microsomes (human/rat) with NADPH cofactor, analyzed via LC-MS/MS to calculate intrinsic clearance .
    • Blood-Brain Barrier (BBB) Penetration: Employ MDCK-MDR1 cell monolayers to measure permeability (Papp) and efflux ratios .
  • Neuroactivity Assays:
    • Radioligand binding assays (e.g., σ receptor or dopamine transporter) to identify target engagement .
    • In vivo behavioral models (e.g., forced swim test for antidepressant activity) with dose-response analysis .

Advanced Question: What strategies resolve enantiomeric impurities in chiral analogs of this compound?

Methodological Answer:

  • Chiral Chromatography: Use Chiralpak IA/IB columns with hexane/isopropanol mobile phases to separate enantiomers .
  • Enzymatic Resolution: Lipase-catalyzed kinetic resolution (e.g., Candida antarctica lipase B) to hydrolyze one enantiomer selectively .
  • Crystallization-Induced Diastereomer Resolution: Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

Advanced Question: How can computational modeling predict the compound’s binding affinity to neurological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with σ-1 receptors or monoamine transporters .
  • Molecular Dynamics (MD): Simulate ligand-receptor complexes in lipid bilayers (GROMACS) to assess stability and binding free energies (MM-PBSA) .
  • QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Advanced Question: How to evaluate metabolic stability and identify major metabolites?

Methodological Answer:

  • In Vitro Metabolism:
    • Incubate with liver microsomes + NADPH, then analyze via LC-HRMS to detect hydroxylated, dealkylated, or glucuronidated metabolites .
  • Isotope-Labeling Studies: Synthesize deuterated analogs to trace metabolic pathways .
  • CYP Inhibition Assays: Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess enzyme inhibition potential .

Advanced Question: What experimental approaches assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic/Base Conditions: Incubate in 0.1N HCl/NaOH at 40°C for 24h, then analyze degradants via HPLC .
    • Oxidative Stress: Treat with 3% H₂O₂ at RT for 6h .
    • Thermal Stability: Heat at 60°C for 48h in solid state and solution (DMSO) .
  • Kinetic Analysis: Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots .

Advanced Question: How to establish structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:

  • Analog Synthesis: Modify the piperidine (e.g., N-substitution) or iodobenzene (e.g., halogen replacement) moieties .
  • Biological Screening: Test analogs in functional assays (e.g., cAMP inhibition for GPCR targets) to correlate structural changes with activity .
  • 3D-QSAR: Use CoMFA/CoMSIA to map steric/electrostatic fields and guide design .

Advanced Question: How to investigate synergistic effects with co-administered drugs in neurological disorders?

Methodological Answer:

  • Combination Index (CI) Analysis: Use the Chou-Talalay method in cell-based models (e.g., neuroprotection assays) to quantify synergy .
  • In Vivo Efficacy: Co-administer with standard drugs (e.g., SSRIs) in rodent models and measure behavioral outcomes .
  • Mechanistic Studies: Profile downstream signaling (e.g., ERK phosphorylation) to identify pathway interactions .

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